molecular formula C21H23NO2D6 B602683 17-Desacetyl Norgestimate-d6 CAS No. 1263184-13-9

17-Desacetyl Norgestimate-d6

Cat. No.: B602683
CAS No.: 1263184-13-9
M. Wt: 333.51
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17-Desacetyl Norgestimate-d6 is a deuterated analog of 17-Desacetyl Norgestimate, which is a metabolite of Norgestimate. Norgestimate is a synthetic progestational hormone used in hormonal contraceptives. The deuterated form, this compound, is often used as an internal standard in analytical chemistry, particularly in mass spectrometry, due to its stability and distinguishable mass.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-Desacetyl Norgestimate-d6 involves the deuteration of 17-Desacetyl Norgestimate

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Techniques such as solid-phase extraction and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are employed to purify and quantify the compound .

Chemical Reactions Analysis

Types of Reactions: 17-Desacetyl Norgestimate-d6 undergoes various chemical reactions, including:

    Oxidation: Conversion to oxidized metabolites.

    Reduction: Reduction of specific functional groups.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving nucleophilic or electrophilic reagents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes.

Scientific Research Applications

17-Desacetyl Norgestimate-d6 is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 17-Desacetyl Norgestimate-d6 is similar to that of Norgestimate. As a progestational hormone, it decreases the frequency of gonadotropin-releasing hormone pulses from the hypothalamus, leading to a reduction in follicle-stimulating hormone and luteinizing hormone levels. This action prevents ovulation and regulates menstrual cycles .

Comparison with Similar Compounds

    Norgestimate: The parent compound, used in hormonal contraceptives.

    Levonorgestrel: Another synthetic progestin used in contraceptives.

    Desogestrel: A progestin used in combination oral contraceptives.

Uniqueness: 17-Desacetyl Norgestimate-d6 is unique due to its deuterated nature, which provides enhanced stability and distinguishable mass in analytical applications. This makes it particularly valuable as an internal standard in mass spectrometry, ensuring accurate and precise quantification of related compounds .

Properties

CAS No.

1263184-13-9

Molecular Formula

C21H23NO2D6

Molecular Weight

333.51

Appearance

Off-White Solid

melting_point

182-186 ˚C

Purity

> 95%

quantity

Milligrams-Grams

Related CAS

53016-31-2 (unlabelled)

Synonyms

(17α)-13-Ethyl-17-hydroxy-18,19-dinorpregn-4-en-20-yn-3-one-d6 Oxime;  17-Deacetylnorgestimate-d6;  18-Methylnorethindrone-d6 Oxime;  BRN 4202099-d6;  D-Norgestrel-d6 3-Oxime;  Levonorgestrel-d6 3-Oxime;  RWJ 10553-d6;  Norelgestromin-d6

tag

Norgestimate Impurities

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.